

The Discovery of B220: A Seminal B Lymphocyte Antigen

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of cell-surface antigens specific to distinct lymphocyte lineages has been a cornerstone of modern immunology, enabling the precise dissection of immune cell development and function. Among the most pivotal of these discoveries was the characterization of B220, an antigen that has become an indispensable marker for the identification and isolation of B lymphocytes in mice. This technical guide provides a comprehensive overview of the discovery of B220, detailing the key experiments, methodologies, and the foundational data that established its significance as a B cell-specific isoform of the CD45 protein.

The Seminal Discovery: A High Molecular Weight Isoform of the T200 Glycoprotein

In a landmark 1981 paper published in *Nature*, Robert L. Coffman and Irving L. Weissman reported the identification of a monoclonal antibody that recognized a B cell-specific surface antigen.^[1] This antigen, which they provisionally named B220, was found to be a high molecular weight form of the T200 glycoprotein, a family of molecules known to be present on the surface of all lymphoid cells.^[1]

The T200 glycoprotein was known to exist in several forms with different electrophoretic mobilities. The smaller isoforms, with molecular weights of approximately 170,000 and 180,000 Daltons, were predominantly found on T cells. In contrast, the 220,000 Dalton form was associated with B cells.^[1] The monoclonal antibody developed by Coffman and Weissman, later identified as clone RA3-6B2, specifically recognized this 220,000 MW isoform, providing the first tool to exclusively label B cells and their precursors.^[1]

Quantitative Data Summary

The initial characterization of B220 and other T200 isoforms involved quantitative analysis of their molecular weights and cellular distribution. The following tables summarize these key findings.

Glycoprotein Isoform	Predominant Cell Type	Molecular Weight (Daltons)
B220 (CD45R)	B lymphocytes and precursors	~220,000
T200 (T cell isoform 1)	T lymphocytes	~180,000
T200 (T cell isoform 2)	T lymphocytes	~170,000

Table 1: Molecular Weights of T200 Glycoprotein Isoforms. This table outlines the approximate molecular weights of the different isoforms of the T200 glycoprotein (CD45) as determined by SDS-polyacrylamide gel electrophoresis in early studies.

Lymphoid Organ	Percentage of B220-positive Cells (among total lymphocytes)
Spleen	40-50%
Lymph Nodes	20-30%
Bone Marrow	15-25% (includes B cell precursors)

Table 2: Estimated Distribution of B220-Positive Cells in Murine Lymphoid Organs. This table provides an approximate percentage of B220-positive cells within the total lymphocyte population of various lymphoid organs in mice, based on early flow cytometry and

immunofluorescence studies. Note that these values can vary depending on the specific mouse strain and age.

Key Experimental Protocols

The discovery and characterization of B220 relied on a combination of monoclonal antibody production, immunoprecipitation, and cell staining techniques. The following are detailed methodologies representative of the key experiments.

Protocol 1: Immunoprecipitation of B220 from B Lymphocyte Lysates

This protocol describes the method for isolating the B220 antigen from a mixed population of lymphocytes using the specific monoclonal antibody.

1. Cell Lysate Preparation:

- Isolate lymphocytes from murine spleen and lymph nodes.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a non-ionic detergent lysis buffer (e.g., 0.5% Nonidet P-40 in PBS with protease inhibitors).
- Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully collect the supernatant containing the solubilized membrane proteins.

2. Immunoprecipitation:

- Pre-clear the cell lysate by incubating with a non-specific control antibody of the same isotype as the anti-B220 antibody, followed by the addition of Protein A-Sepharose beads. This step reduces non-specific binding.
- Centrifuge to remove the beads and transfer the pre-cleared lysate to a fresh tube.
- Add the anti-B220 monoclonal antibody (e.g., RA3-6B2) to the pre-cleared lysate.
- Incubate for 2-4 hours at 4°C with gentle rotation.
- Add Protein A-Sepharose beads and continue to incubate for another 1-2 hours at 4°C.
- Collect the beads by centrifugation and wash them three to five times with lysis buffer to remove unbound proteins.

3. Elution and Analysis:

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Visualize the protein bands by autoradiography (if radiolabeling was used) or by staining with Coomassie Brilliant Blue.

Protocol 2: Flow Cytometry Analysis of B220 Expression on Lymphocytes

This protocol details the procedure for identifying and quantifying B220-positive cells within a mixed lymphocyte population using immunofluorescence and flow cytometry.

1. Cell Preparation:

- Prepare a single-cell suspension of lymphocytes from the desired lymphoid organ (e.g., spleen, bone marrow).
- Wash the cells with cold PBS containing 1% bovine serum albumin (BSA) and 0.02% sodium azide (staining buffer).
- Resuspend the cells in staining buffer at a concentration of 1×10^7 cells/mL.

2. Staining:

- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into individual tubes.
- Add the fluorochrome-conjugated anti-B220 monoclonal antibody at a pre-determined optimal concentration.
- Incubate on ice for 30 minutes in the dark.
- Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibody.

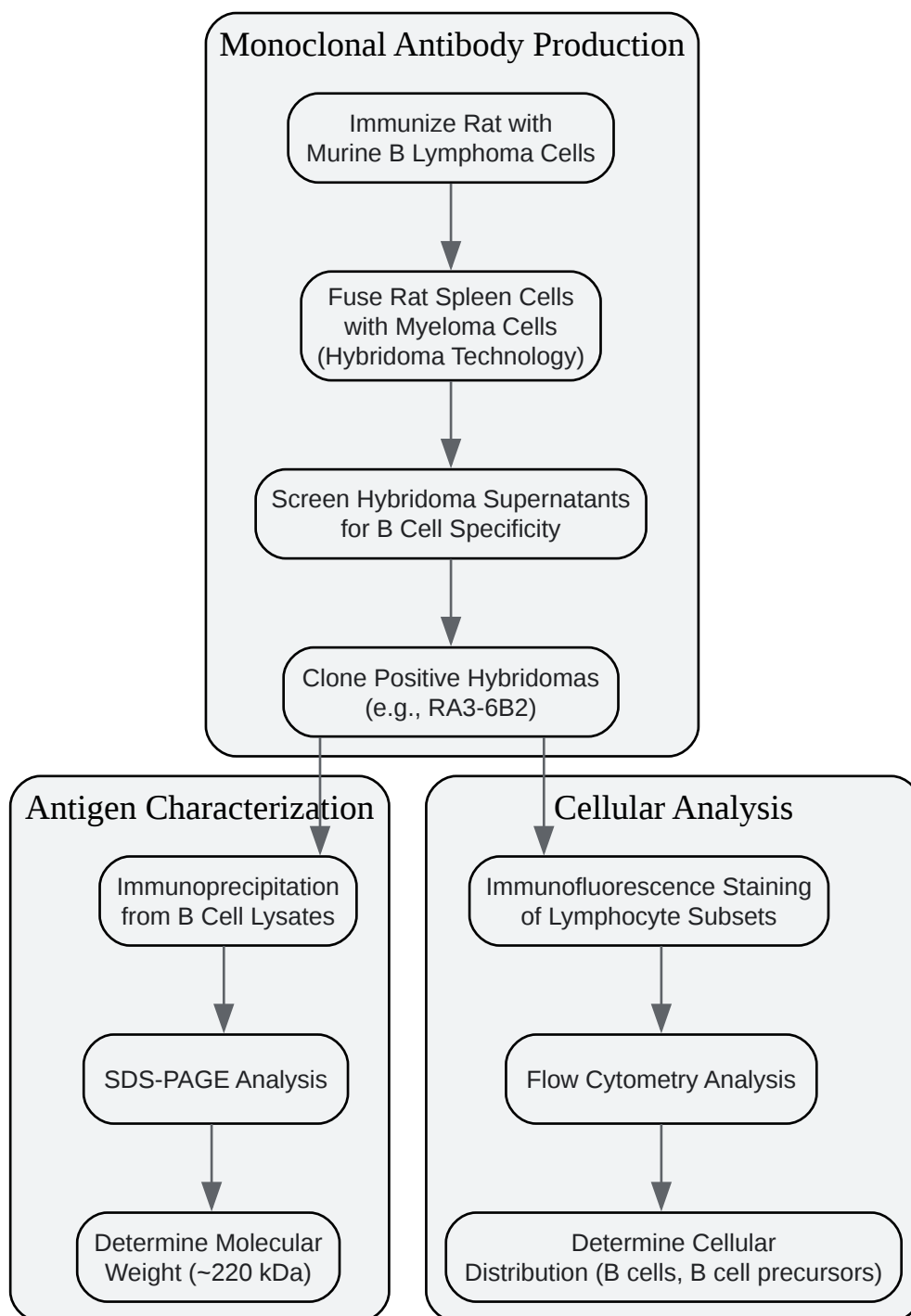
3. Flow Cytometry Analysis:

- Resuspend the stained cells in 0.5 mL of staining buffer.
- Analyze the cells on a flow cytometer.
- Gate on the lymphocyte population based on forward and side scatter properties.
- Quantify the percentage of B220-positive cells within the lymphocyte gate.

Signaling Pathways and Experimental Workflows

The discovery of B220 as an isoform of CD45, a protein tyrosine phosphatase, was a critical step in understanding its role in B cell signaling. The following diagrams illustrate the B220

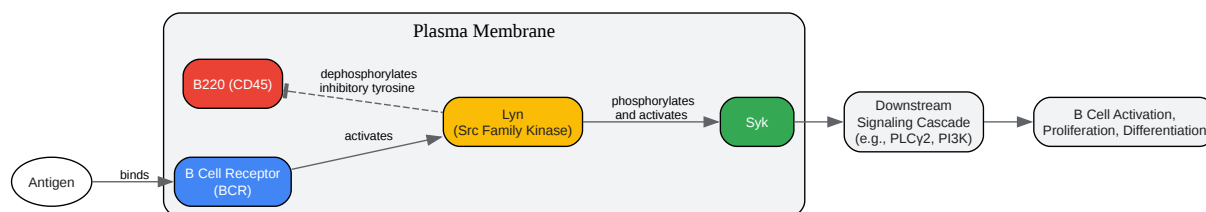
(CD45) signaling pathway and the experimental workflow for its characterization.



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Figure 1: Experimental Workflow for the Discovery of B220. This diagram outlines the key steps involved in the generation of the anti-B220 monoclonal antibody and the subsequent

characterization of the B220 antigen.



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